S1QEL

概要

科学的研究の応用

S1QEL1.1 has a wide range of scientific research applications, including:

Chemistry: Used as a molecular probe to study electron transport and redox reactions in mitochondria.

作用機序

S1QEL1.1は、ミトコンドリア複合体IのND1サブユニットのセグメントに結合することで効果を発揮します。この結合は、キノン結合ポケットに構造変化を引き起こし、キノンの酸化還元反応を間接的に調節します。 このメカニズムにより、S1QEL1.1は、逆電子伝達中のスーパーオキシド産生を抑制しながら、順電子伝達を大幅に妨げることなく抑制できます .

生化学分析

Biochemical Properties

S1QEL plays a crucial role in biochemical reactions by specifically inhibiting the production of superoxide at the quinone-reaction site in mitochondrial complex I . This inhibition is achieved without significantly affecting forward electron transfer, making it distinct from other quinone-site inhibitors . This compound interacts with the ND1 subunit of complex I, inducing structural changes that modulate quinone-redox reactions . This interaction is essential for its ability to suppress superoxide production during reverse electron transfer .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. By inhibiting superoxide production in mitochondria, this compound helps reduce oxidative stress, which is associated with a wide range of cellular dysfunctions and diseases . This compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the redox state within cells . The reduction in oxidative stress can lead to improved cell function and viability, making this compound a potential therapeutic agent for conditions related to mitochondrial dysfunction .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ND1 subunit of mitochondrial complex I . This binding induces structural changes in the quinone-binding pocket, indirectly modulating quinone-redox reactions . Unlike other quinone-site inhibitors, this compound does not occupy the quinone- or inhibitor-binding pocket . Instead, it exerts its effects by inducing conformational changes that suppress superoxide production during reverse electron transfer without significantly interfering with forward electron transfer .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable and effective in inhibiting superoxide production over extended periods . Its long-term effects on cellular function are still being investigated.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively suppresses superoxide production without causing significant toxicity . At higher doses, some adverse effects have been observed, including potential toxicity and disruption of normal mitochondrial function . These findings highlight the importance of careful dosage optimization when using this compound in experimental settings .

Metabolic Pathways

This compound is involved in metabolic pathways related to mitochondrial function and oxidative stress . By inhibiting superoxide production at the quinone-reaction site in complex I, this compound affects the redox state of the cell and influences various metabolic processes . This compound interacts with enzymes and cofactors involved in mitochondrial electron transport, thereby modulating metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed primarily to mitochondria, where it exerts its effects . The compound interacts with mitochondrial transporters and binding proteins that facilitate its localization to the quinone-reaction site in complex I . This targeted distribution is crucial for its ability to specifically inhibit superoxide production without affecting other cellular processes .

Subcellular Localization

This compound is predominantly localized in the mitochondria, specifically at the quinone-reaction site in complex I . This subcellular localization is essential for its activity and function, as it allows this compound to effectively inhibit superoxide production during reverse electron transfer . The compound’s localization is facilitated by targeting signals and post-translational modifications that direct it to the appropriate mitochondrial compartments .

準備方法

合成経路と反応条件

S1QEL1.1の合成には、Lawesson試薬、2-クロロアセト酢酸エチル、水素化リチウムアルミニウムなどの使用を含む、いくつかの段階が含まれます。これらの反応は通常、乾燥した溶媒と標準的なシリンジセプタム技術を使用して、無水条件下で行われます。 合成経路を以下にまとめます :

ステップ1: 出発物質をLawesson試薬とテトラヒドロフラン中で還流条件下で反応させる。

ステップ2: 2-クロロアセト酢酸エチルとエタノール中で還流条件下で反応させる。

ステップ3: 水素化リチウムアルミニウムを用いて、テトラヒドロフラン中で0℃から室温で還元する。

ステップ4: 塩化チオニル、シアン化ナトリウムなどの他の試薬を用いて、最終生成物を形成する。

工業的生産方法

S1QEL1.1の工業的生産方法は、主に研究目的で使用されているため、十分に文書化されていません。合成は通常、純度と収率を確保するために、制御された条件下で、実験室規模のバッチで行われます。

化学反応の分析

反応の種類

S1QEL1.1は、以下を含むさまざまな化学反応を起こします。

酸化と還元: 特にミトコンドリアの電子伝達系において、酸化還元反応に関与する可能性があります。

一般的な試薬と条件

S1QEL1.1を含む反応で使用される一般的な試薬には以下が含まれます。

- Lawesson試薬

- 2-クロロアセト酢酸エチル

- 水素化リチウムアルミニウム

- 塩化チオニル

- シアン化ナトリウム

主要な生成物

これらの反応から生成される主要な生成物は、最終化合物であるS1QEL1.1につながる中間体です。特定の生成物は、反応条件と使用される試薬によって異なります。

科学的研究への応用

S1QEL1.1は、以下を含む幅広い科学的研究への応用があります。

化学: ミトコンドリアにおける電子伝達と酸化還元反応を研究するための分子プローブとして使用されます。

類似化合物との比較

S1QEL1.1は、電子伝達の方向依存的な調節により、他のキノン部位阻害剤とは異なります。類似の化合物には以下が含まれます。

Piericidin A: ミトコンドリア複合体Iの電子伝達を阻害しますが、結合特性が異なります。

S1QEL1.1は、酸化リン酸化を変化させることなく、スーパーオキシド産生を抑制する特異性により、ミトコンドリア研究において貴重なツールとなっています .

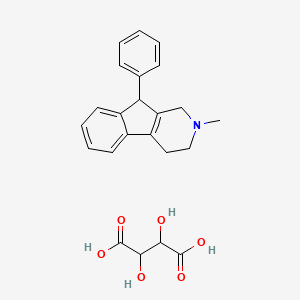

特性

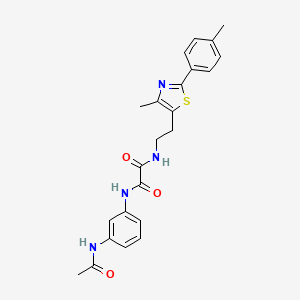

IUPAC Name |

N'-(3-acetamidophenyl)-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O3S/c1-14-7-9-17(10-8-14)23-25-15(2)20(31-23)11-12-24-21(29)22(30)27-19-6-4-5-18(13-19)26-16(3)28/h4-10,13H,11-12H2,1-3H3,(H,24,29)(H,26,28)(H,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFNBJUBXXJKBFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(S2)CCNC(=O)C(=O)NC3=CC=CC(=C3)NC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

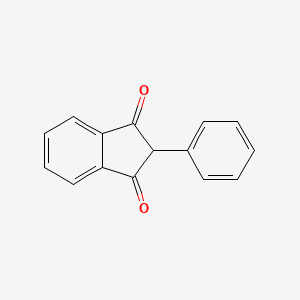

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

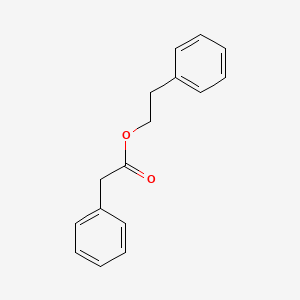

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。